1-Acetyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole
Description
1-Acetyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole (CAS: 1017793-62-2) is a pyrazole derivative featuring acetyl (position 1), methyl (position 3), and trifluoromethyl (position 5) substituents.
Properties
IUPAC Name |
1-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-4-3-6(7(8,9)10)12(11-4)5(2)13/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGRZCHZBMXLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
1-Acetyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole serves as a crucial building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its reactivity profile:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms pyrazole oxides | Hydrogen peroxide, potassium permanganate |
| Reduction | Produces pyrazoline derivatives | Sodium borohydride, lithium aluminum hydride |
| Substitution | Trifluoromethyl group can be replaced | Sodium methoxide, potassium tert-butoxide |
Biology
The compound exhibits potential biological activities that are actively researched:
- Antimicrobial Activity : Studies indicate that pyrazoles possess broad-spectrum antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains including E. coli and S. aureus .
- Anti-inflammatory Effects : Research has highlighted its potential as an anti-inflammatory agent comparable to established drugs like indomethacin .
Medicine
In medicinal chemistry, this compound is being investigated for its role as a pharmaceutical intermediate. Its derivatives have been linked to therapeutic effects in treating inflammation, pain, and cancer:
| Compound Class | Activity | Reference |
|---|---|---|
| Pyrazolidinediones | Anti-inflammatory | |
| Pyrazole Derivatives | Anticancer |
Case Studies
Several studies have documented the efficacy and applications of this compound:
- Antimicrobial Studies : A series of novel 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis and other pathogens. The compounds exhibited significant inhibition rates comparable to standard treatments .
- Synthesis of New Derivatives : Research demonstrated the synthesis of 1-acetyl-3,5-diphenylpyrazoles with promising anti-tubercular properties when tested against Mycobacterium tuberculosis strain H37Rv .
Mechanism of Action
The mechanism of action of 1-Acetyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example,
Biological Activity
1-Acetyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings, including its mechanisms of action, biological properties, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is C7H6F3N3O, with a molecular weight of 237.14 g/mol. It features an acetyl group at position 1, a methyl group at position 3, and a trifluoromethyl group at position 5, which contribute to its unique chemical reactivity and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate biochemical pathways, leading to various therapeutic effects. For instance, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties effective against various pathogens. The presence of the trifluoromethyl group enhances its interaction with microbial targets .
- Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can significantly reduce inflammation. For example, compounds similar to this compound have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .
- Anticancer Potential : The compound is part of a larger class of pyrazoles that have been investigated for their anticancer properties. In vitro studies show that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of pyrazole derivatives, compounds similar to this compound were tested in vivo using carrageenan-induced paw edema models. The results indicated that these compounds exhibited potent anti-inflammatory activity with selectivity indices higher than traditional NSAIDs .
Case Study: Anticancer Activity
A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. Notably, compounds containing the 1H-pyrazole scaffold showed significant antiproliferation activity against various cancer types. The study highlighted the potential for these compounds in developing new cancer therapies .
Comparison with Similar Compounds
Structural and Substituent Variations
The trifluoromethyl group is a recurring motif in pyrazole derivatives due to its electron-withdrawing effects. Key structural analogs include:
Key Observations :
- Positional Effects : The trifluoromethyl group at position 3 (vs. 5) alters electronic properties and reactivity. For example, 1-phenyl-3-(trifluoromethyl)-1H-pyrazole undergoes Suzuki coupling at position 4, demonstrating regioselective reactivity .
- Functional Groups : Carboxylic acid (e.g., ) or sulfinamidine (e.g., ) substituents expand utility in drug design, while halogenated derivatives (e.g., chloromethyl in ) enhance agrochemical potency.
Physicochemical Properties
- Melting Points: Brominated derivatives (e.g., 3b in ) melt at 98–100°C, while amino-substituted pyrazoles (e.g., ) melt at 43.8°C, reflecting substituent-driven packing efficiency.
- Crystallography : 1-(4-Methoxyphenyl)-3-CF₃-5-(trimethoxyphenyl)-1H-pyrazole crystallizes in space group P-1 with a formula weight of 408.37 g/mol, stabilized by π-π stacking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
